Deferasirox

概要

説明

デフェラシロックスは、ベータサラセミアやその他の慢性貧血などの疾患のために長期にわたる輸血を受けている患者における慢性的鉄過剰を減らすために主に使用される経口鉄キレート剤です . これは、この目的のために米国で承認された最初の経口薬であり、欧州連合でも6歳以上の子供のために承認されています .

製法

デフェラシロックスは、サリチル酸、サリチルアミド、4-ヒドラジノ安息香酸などの市販の出発物質から合成することができます . 合成ルートには、脱水反応条件下でサリチル酸とチオニルクロリドからin situで生成されたサリチロイルクロリドとサリチルアミドの縮合が含まれ、2-(2-ヒドロキシフェニル)-1,3(4H)-ベンゾキサジン-4-オンが生成されます . 工業生産方法は、一般的に同様の合成ルートを使用しますが、大規模生産に最適化されています .

準備方法

Deferasirox can be synthesized from commercially available starting materials such as salicylic acid, salicylamide, and 4-hydrazinobenzoic acid . The synthetic route involves the condensation of salicyloyl chloride (formed in situ from salicylic acid and thionyl chloride) with salicylamide under dehydrating reaction conditions, resulting in the formation of 2-(2-hydroxyphenyl)-1,3(4H)-benzoxazin-4-one . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production .

化学反応の分析

Key Reaction Scheme:

| Step | Reactants | Product | Conditions |

|---|---|---|---|

| 1 | Salicylic acid + Salicylamide | 2-(2-Hydroxyphenyl)-1,3-benzoxazin-4-one | Thionyl chloride, dehydration |

| 2 | Benzoxazinone + 4-Hydrazinobenzoic acid | Deferasirox | Base catalysis |

Iron Chelation Mechanism

This compound binds Fe³⁺ in a 2:1 ligand-to-metal ratio , forming a stable octahedral complex. This chelation is central to its therapeutic role in iron overload:

- Coordination Sites : The triazole nitrogen, phenolic oxygen, and carboxylate oxygen act as donors .

- Stability Constant : Log β = 37.5 for Fe³⁺, ensuring high affinity over physiological pH ranges .

Iron Displacement from Biomolecules:

This compound competitively displaces iron from transferrin and ferritin, solubilizing labile iron pools for renal excretion .

Antioxidant Activity in Redox Reactions

This compound modulates oxidative processes via metal chelation, as demonstrated in three model systems :

Ascorbic Acid Oxidation

In the presence of Fe³⁺, this compound reduces ascorbic acid oxidation rates by ~100-fold:

| System | Oxidation Rate (μM/min) | Inhibition Factor |

|---|---|---|

| Fe³⁺ alone | 0.52 ± 0.03 | — |

| Fe³⁺ + this compound | 0.005 ± 0.001 | 100× |

Linoleic Acid (LA) Peroxidation

This compound suppresses iron-catalyzed lipid peroxidation by 6×, though less effectively than deferoxamine (500× inhibition) :

| Chelator | LA Peroxidation Rate (nmol/min) | % Inhibition |

|---|---|---|

| None | 2.8 ± 0.2 | 0 |

| This compound | 0.47 ± 0.05 | 83% |

| Deferoxamine | 0.0056 ± 0.0003 | 99.8% |

Dihydropyridine (DHP) Oxidation

This compound inhibits DHP decomposition induced by Fenton reactions:

| System | DHP Remaining After 15 h |

|---|---|

| Fe³⁺ alone | <1% |

| Fe³⁺ + this compound | 5% |

Interaction with Copper and Other Metals

While selective for Fe³⁺, this compound also binds Cu²⁺ (1:1 stoichiometry) but with lower affinity (log β = 16.5) . This interaction reduces copper-driven ascorbate oxidation by 3×, though clinical relevance remains unclear .

Metabolic Reactions

- Glucuronidation : Primary metabolic pathway (92% of total), forming inactive glucuronides excreted via bile .

- Cytochrome P450 : Minor oxidative metabolism (8%) mediated by CYP1A1 and CYP2D6 .

Mitochondrial Effects

This compound induces mitochondrial swelling without depolarization, attributed to proton influx into the matrix . This off-target effect is distinct from its iron-chelating activity and contributes to nephrotoxicity .

| Effect | Mechanism | Outcome |

|---|---|---|

| Swelling | Increased IMM proton permeability | Osmotic water influx |

| Toxicity | Unrelated to Fe³⁺ chelation | Impaired mitochondrial dynamics |

Drug-Drug Interactions

科学的研究の応用

Treatment of Chronic Iron Overload

Deferasirox is indicated for patients with chronic iron overload due to:

- Frequent blood transfusions : Common in conditions like beta-thalassemia major and sickle cell disease.

- Ineffective erythropoiesis : Conditions such as myelodysplastic syndromes can lead to iron accumulation.

Pediatric Use

The drug is approved for use in children aged 2 years and older, making it a critical option for managing iron overload from a young age.

Comparative Efficacy

Clinical trials have demonstrated that this compound is as effective as deferoxamine but offers the convenience of oral administration, which improves patient adherence and quality of life.

| Study | Population | Treatment Duration | Success Rate (%) | Mean Reduction in Liver Iron Concentration (mg Fe/g dw) |

|---|---|---|---|---|

| ESCALATOR Study | 237 patients | 1 year | 57.0 | 3.4 |

| Phase II Study | Various anemias | 1 year | 57.4 (pediatric), 56.0 (adult) | 3.8 ± 6.2 |

Common Adverse Events

The safety profile of this compound includes mild to moderate adverse events, most of which are manageable:

- Gastrointestinal disturbances : Nausea, diarrhea.

- Dermatological reactions : Rash.

- Renal effects : Mild increases in serum creatinine.

- Hepatic effects : Elevations in liver enzymes.

Most adverse events are transient and do not necessitate discontinuation of therapy .

Long-term Safety Studies

Long-term studies indicate that this compound maintains a favorable safety profile over extended use, with careful monitoring mitigating risks associated with renal and hepatic function .

Case Study 1: Beta-Thalassemia Major

In a cohort study involving patients with beta-thalassemia major, this compound was administered at doses ranging from 20-30 mg/kg/day. Over one year, a significant reduction in liver iron concentration was observed, with most patients achieving target levels .

Case Study 2: Sickle Cell Disease

A study comparing patient-reported outcomes between this compound and deferoxamine showed higher satisfaction rates among those treated with this compound due to its oral formulation and less frequent dosing requirements .

Case Study 3: Myelodysplastic Syndromes

A trial involving patients with myelodysplastic syndromes demonstrated that this compound effectively managed iron overload, with most participants maintaining acceptable iron levels after one year of treatment .

作用機序

デフェラシロックスは、3価(フェリ)鉄に高い親和性で結合し、腎臓から排泄される安定した錯体を形成することによって作用します . デフェラシロックス2分子は、鉄1原子に結合することができます . このメカニズムは、慢性鉄過剰の患者における鉄毒性を軽減するのに役立ちます .

類似の化合物との比較

デフェラシロックスは、デフェロキサミンやデフェリプロンなどの他の鉄キレート剤と比較されます . 静脈内投与が必要なデフェロキサミンとは異なり、デフェラシロックスは経口で服用できます . 別の経口鉄キレート剤であるデフェリプロンは、化学構造と鉄への結合親和性が異なります . デフェラシロックスは、その高い親油性と鉄を2:1の比率で結合する能力において独特であり、鉄過剰を軽減する上で非常に効果的です .

類似の化合物には、次のものがあります。

デフェロキサミン: 急性鉄中毒と慢性鉄過剰に使用される静脈内鉄キレート剤です.

デフェリプロン: サラセミア患者の鉄過剰の治療に使用される経口鉄キレート剤です.

類似化合物との比較

Deferasirox is compared with other iron chelators such as deferoxamine and deferiprone . Unlike deferoxamine, which requires intravenous administration, this compound can be taken orally . Deferiprone, another oral iron chelator, has a different chemical structure and binding affinity for iron . This compound is unique in its high lipophilicity and ability to bind iron in a 2:1 ratio, making it highly effective in reducing iron overload .

Similar compounds include:

Deferoxamine: An intravenous iron chelator used for acute iron poisoning and chronic iron overload.

Deferiprone: An oral iron chelator used for treating iron overload in thalassemia patients.

This compound stands out due to its oral administration, high binding affinity for iron, and favorable pharmacokinetic profile .

生物活性

Deferasirox is an oral iron chelator primarily used in the treatment of chronic iron overload due to repeated blood transfusions, particularly in patients with conditions like thalassemia and sickle cell disease. Its mechanism of action, clinical efficacy, safety profile, and potential repurposing for other conditions are critical areas of research. This article synthesizes findings from various studies on the biological activity of this compound, including its effects on iron metabolism, hematological parameters, and potential therapeutic applications beyond iron chelation.

This compound works by binding to free iron in the bloodstream, forming a stable complex that is excreted through the gastrointestinal tract. This process reduces iron levels in the body, thereby preventing organ damage associated with iron overload. The drug has a high affinity for ferric ions and operates effectively at physiological pH.

Iron Chelation Therapy

Numerous studies have documented the effectiveness of this compound in managing chronic iron overload. For instance, a study involving 54 patients undergoing peritoneal dialysis showed significant improvements in hemoglobin levels and hematocrit after treatment with this compound compared to a control group (p < 0.001) .

Table 1: Hematological Parameters Before and After this compound Treatment

| Parameter | Control Group (n=50) | This compound Group (n=54) | p-value |

|---|---|---|---|

| Hemoglobin (g/dL) | 10.9 ± 1.4 | 12.47 ± 1.84 | <0.001 |

| Hematocrit (%) | 34.3 ± 4.8 | 38.41 ± 5.86 | <0.002 |

| C-reactive protein | 3.55 ± 2.50 | 3.70 ± 2.60 | 0.76 |

Safety Profile

While this compound is generally well tolerated, adverse effects can occur, including gastrointestinal disturbances (diarrhea, nausea), renal impairment, and potential ocular issues such as maculopathy . A study assessing visual and auditory complications noted cases of visual impairment linked to this compound therapy, emphasizing the need for regular monitoring during treatment .

Table 2: Reported Adverse Effects of this compound

| Adverse Effect | Incidence (%) |

|---|---|

| Diarrhea | 37 |

| Nausea | 20 |

| Headache | 15 |

| Visual disturbances | Variable |

| Renal impairment | <10 |

Case Study: Mucormycosis Treatment

A notable study explored the combination of this compound with liposomal amphotericin B (LAmB) in treating mucormycosis in diabetic mice. Although the combination showed promise in improving survival rates compared to placebo groups, it also highlighted increased mortality rates associated with this compound alone .

Phase Trials

In a Phase 1/2 trial involving patients with transfusion-related iron overload, this compound demonstrated a median decrease in serum ferritin levels across different dosage cohorts (5 mg/kg to 15 mg/kg). The study established that higher doses correlated with more significant reductions in ferritin but also increased the incidence of adverse events .

Potential Repurposing

Recent research has indicated that this compound may inhibit anti-apoptotic pathways in cancer cells by targeting proteins like Mcl-1, suggesting its potential role as an adjunct therapy in oncology . This repurposing could provide new avenues for treatment strategies against malignancies where iron metabolism plays a critical role.

特性

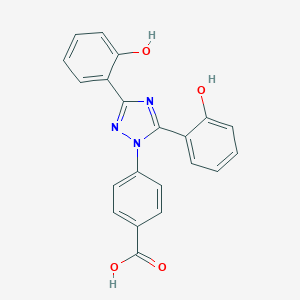

IUPAC Name |

4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O4/c25-17-7-3-1-5-15(17)19-22-20(16-6-2-4-8-18(16)26)24(23-19)14-11-9-13(10-12-14)21(27)28/h1-12,25-26H,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOFQWVMAQOTZIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=C(C=C4)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048596 | |

| Record name | Deferasirox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Deferasirox | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 0.4 mg/mL at 25 °C (pH 7.40), 3.43e-02 g/L | |

| Record name | Deferasirox | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01609 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Deferasirox | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7844 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Deferasirox | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Two molecules of deferasirox are capable of binding to 1 atom of iron. Deferasirox works in treating iron toxicity by binding trivalent (ferric) iron (for which it has a strong affinity), forming a stable complex which is eliminated via the kidneys., Exjade (deferasirox) is an orally active chelator that is selective for iron (as Fe3+). It is a tridentate ligand that binds iron with high affinity in a 2:1 ratio. Although deferasirox has very low affinity for zinc and copper there are variable decreases in the serum concentration of these trace metals after the administration of deferasirox. The clinical significance of these decreases is uncertain., ... Nuclear factor-kappaB is a key regulator of many cellular processes and its impaired activity has been described in different myeloid malignancies including myelodysplastic syndromes. /Investigators/ evaluated deferasirox activity on nuclear factor-kappaB in myelodysplastic syndromes as a possible mechanism involved in hemoglobin improvement during in vivo treatment. Forty peripheral blood samples collected from myelodysplastic syndrome patients were incubated with 50 muM deferasirox for 18 hr. Nuclear factor-kappaB activity dramatically decreased in samples showing high basal activity as well as in cell lines, whereas no similar behavior was observed with other iron chelators despite a similar reduction in reactive oxygen species levels. Additionally, ferric hydroxyquinoline incubation did not decrease deferasirox activity in K562 cells suggesting the mechanism of action of the drug is independent from cell iron deprivation by chelation. Finally, incubation with both etoposide and deferasirox induced an increase in K562 apoptotic rate. Nuclear factor-kappaB inhibition by deferasirox is not seen from other chelators and is iron and reactive oxygen species scavenging independent. ..., ... Iron-induced increase in oxidative stress was also associated with increased phosphorylation of ERK-, p38-, and JNK-mitogen-activated protein kinase (MAPK). Interestingly, deferasirox treatment significantly diminished the phosphorylation of all three MAPK subfamilies. These results suggest that deferasirox may confer a cardioprotective effect against iron induced injury., HIV-1 replication is induced by an excess of iron and iron chelation by desferrioxamine (DFO) inhibits viral replication by reducing proliferation of infected cells. Treatment of cells with DFO and 2-hydroxy-1-naphthylaldehyde isonicotinoyl hydrazone (311) inhibit expression of proteins that regulate cell-cycle progression, including cycle-dependent kinase 2 (CDK2). Recent studies /have/ shown that CDK2 participates in HIV-1 transcription and viral replication suggesting that inhibition of CDK2 by iron chelators might also affect HIV-1 transcription. Here /investigators/ evaluated the effect of a clinically approved orally effective iron chelator, 4-[3,5-bis-(hydroxyphenyl)-1,2,4-triazol-1-yl]-benzoic acid (ICL670) and 311 on HIV-1 transcription. Both ICL670 and 311 inhibited Tat-induced HIV-1 transcription in CEM-T cells, 293T and HeLa cells. Neither ICL670 nor 311 induced cytotoxicity at concentrations that inhibited HIV-1 transcription. The chelators decreased cellular activity of CDK2 and reduced HIV-1 Tat phosphorylation by CDK2. Neither ICL670A or 311 decreased CDK9 protein level but significantly reduced association of CDK9 with cyclin T1 and reduced phosphorylation of Ser-2 residues of RNA polymerase II C-terminal domain. In conclusion, /these/ findings add to the evidence that iron chelators can inhibit HIV-1 transcription by deregulating CDK2 and CDK9. ..., Iron depletion improves insulin resistance in patients with nonalcoholic fatty liver disease and diabetes and also stabilizes the hypoxia-inducible factor (HIF)-1, resulting in increased glucose uptake in vitro. This study investigated the effect of iron depletion by deferoxamine on insulin signaling and glucose uptake in HepG2 hepatocytes and in rat liver. In HepG2 cells, deferoxamine stabilized HIF-1alpha and induced the constitutive glucose transporter Glut1 and the insulin receptor. Up-regulation of insulin receptor by deferoxamine was mimicked by the intracellular iron chelator deferasirox and the hypoxia inducer CoCl2 and required the HIF-1 obligate partner ARNT/HIF-1beta. Iron depletion increased insulin receptor activity, whereas iron supplementation had the opposite effect. Deferoxamine consistently increased the phosphorylation status of Akt/PKB and its targets FoxO1 and Gsk3beta, which mediate the effect of insulin on gluconeogenesis and glycogen synthesis, and up-regulated genes involved in glucose uptake and utilization. Iron depletion of Sprague-Dawley rats increased HIF-1alpha expression, improved glucose clearance, and was associated with up-regulation of insulin receptor and Akt/PKB levels and of glucose transport in hepatic tissue. Conversely, gluconeogenic genes were not affected. In rats with fatty liver because of a high-calorie and high-fat diet, glucose clearance was increased by iron depletion and decreased by iron supplementation. Thus, iron depletion by deferoxamine up-regulates glucose uptake, and increases insulin receptor activity and signaling in hepatocytes in vitro and in vivo. | |

| Record name | Deferasirox | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01609 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Deferasirox | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7844 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from ethanol, White to slightly yellow powder | |

CAS No. |

201530-41-8 | |

| Record name | Deferasirox | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201530-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deferasirox [USAN:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201530418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deferasirox | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01609 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Deferasirox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(3Z,5E)-3,5-bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEFERASIROX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8G4MOF2V9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Deferasirox | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7844 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Deferasirox | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

116-117 °C, 264-265 °C, 116 - 117 °C | |

| Record name | Deferasirox | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01609 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Deferasirox | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7844 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Deferasirox | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。